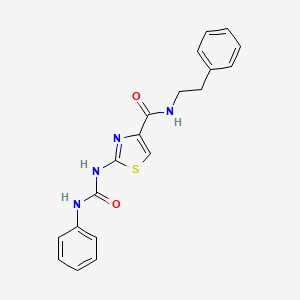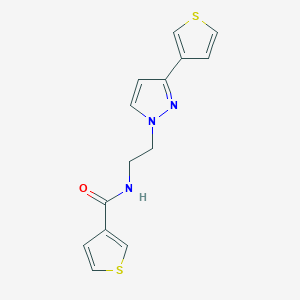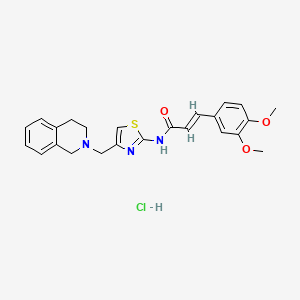
N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been found to act as analgesic and anti-inflammatory drug molecules . This suggests that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially be used in pain and inflammation management.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been reported to have antimicrobial and antifungal properties . This indicates that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could be used in the treatment of various microbial and fungal infections.
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This suggests that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially be used in antiviral therapies.
Diuretic Activity
Thiazole compounds have been reported to have diuretic properties . This indicates that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially be used as a diuretic.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have been found to act as anticonvulsant and neuroprotective drug molecules . This suggests that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially be used in the treatment of neurological disorders.
Antitumor and Cytotoxic Activity
Thiazole compounds have been reported to have antitumor and cytotoxic properties . This indicates that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially be used in cancer therapies.
Industrial Applications
Thiazole compounds are used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . This suggests that N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide could potentially have a wide range of industrial applications.
Eigenschaften
IUPAC Name |
2-(phenylcarbamoylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(20-12-11-14-7-3-1-4-8-14)16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPTHKRHGJVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)




![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)
